molecular formula C17H17N3S B12109649 [1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate

[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate

Cat. No.: B12109649
M. Wt: 295.4 g/mol
InChI Key: AYWMOCBHKLFSGD-UHFFFAOYSA-N
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Description

[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate typically involves the reaction of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indole compounds .

Scientific Research Applications

Chemistry: In chemistry, [1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a valuable tool for understanding disease mechanisms and developing new therapies .

Medicine: In medicine, the compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of [1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Uniqueness: What sets [1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

IUPAC Name

[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate

InChI

InChI=1S/C17H17N3S/c1-12-6-8-13(9-7-12)10-20-11-16(21-17(18)19)14-4-2-3-5-15(14)20/h2-9,11H,10H2,1H3,(H3,18,19)

InChI Key

AYWMOCBHKLFSGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N

Origin of Product

United States

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